

An In-depth Technical Guide to the Physicochemical Characteristics of Oseltamivir Acid D3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Oseltamivir Acid D3**

Cat. No.: **B15073067**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of **Oseltamivir Acid D3**. The information is intended to support research, development, and quality control activities involving this isotopically labeled active metabolite of Oseltamivir.

Introduction

Oseltamivir Acid D3 is the deuterium-labeled form of Oseltamivir Acid (also known as Oseltamivir Carboxylate), the active metabolite of the antiviral prodrug Oseltamivir Phosphate. Oseltamivir Acid is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses, playing a crucial role in preventing the release of new viral particles from infected host cells. The deuterated form, **Oseltamivir Acid D3**, is commonly used as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry. This guide details its fundamental physicochemical properties, the experimental protocols for their determination, and relevant biological pathways.

Physicochemical Properties

The key physicochemical data for **Oseltamivir Acid D3** are summarized in the tables below.

Table 1: General and Chemical Properties

Property	Value	Source
Chemical Name	(3R,4R,5S)-4-(Acetylamino-d3)-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid	[1]
Synonyms	GS 4071-d3, Ro 64-0802-d3, Oseltamivir carboxylate-d3	[2][3]
Molecular Formula	C ₁₄ H ₂₁ D ₃ N ₂ O ₄	[1][4]
Molecular Weight	287.37 g/mol	[1][4][5]
CAS Number	1242184-43-5	[2][4]
Appearance	White to off-white solid	[4][6]
Purity	>95% (HPLC)	[2]
Isotopic Enrichment	>95%	[2]

Table 2: Solubility and Storage

Property	Value	Source
Solubility	Soluble in DMSO (\geq 5 mg/mL)	[4]
Soluble in PBS (pH 7.2) (approx. 10 mg/mL for non-deuterated form)	[7]	
Storage (Powder)	-20°C for 3 years; 4°C for 2 years	[4][6]
Storage (In Solvent)	-80°C for 6 months; -20°C for 1 month	[4][6]
Shipping Condition	Ambient temperature	[2]

Table 3: Predicted and Reference Physicochemical Parameters

Property	Value	Note
Melting Point	185.00 °C	Data for the non-deuterated form, Oseltamivir Acid.[8]
pKa	7.7 (at 25°C)	Data for the non-deuterated prodrug, Oseltamivir, referring to the primary amine.[9][10]
LogP	2.347	Predicted value.[6]
Hydrogen Bond Donors	3	Predicted value.[6]
Hydrogen Bond Acceptors	5	Predicted value.[6]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **Oseltamivir Acid D3** are outlined below. These are generalized protocols and may require optimization for specific laboratory conditions.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the purity of **Oseltamivir Acid D3**.

- Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
- Column: A reverse-phase C18 column (e.g., 100 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile). A typical mobile phase could be a 30:70 (v/v) mixture of 10 mM ammonium formate and acetonitrile.[11]
- Flow Rate: 1.0 mL/min.

- Column Temperature: 25°C.
- Detection Wavelength: 216 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Dissolve a known concentration of **Oseltamivir Acid D3** in the mobile phase or a suitable solvent like DMSO.
- Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject the prepared sample. c. Record the chromatogram for a sufficient time to allow for the elution of all components. d. Calculate the purity by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.

Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound in a specific solvent.

- Materials: Analytical balance, vials with screw caps, orbital shaker, centrifuge, and an analytical method for quantification (e.g., HPLC-UV).
- Procedure: a. Add an excess amount of **Oseltamivir Acid D3** to a vial containing a known volume of the solvent of interest (e.g., DMSO, water, PBS). b. Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. c. After shaking, centrifuge the samples to separate the undissolved solid. d. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. e. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method. f. Quantify the concentration of **Oseltamivir Acid D3** in the diluted supernatant using a validated HPLC-UV method with a calibration curve. g. Calculate the solubility in mg/mL or mM, accounting for the dilution factor.

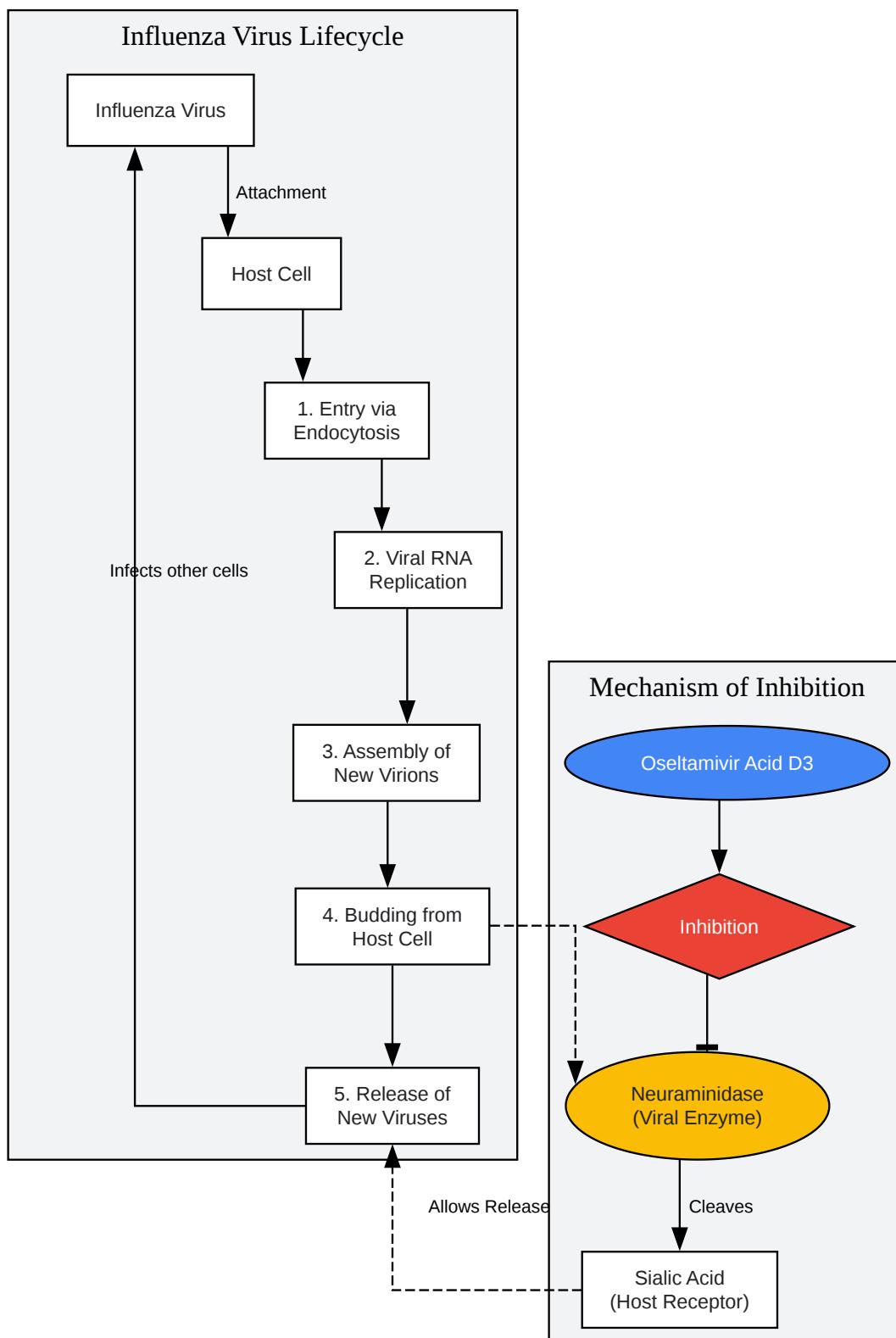
Mass Spectrometry (MS) for Identity Confirmation and Isotopic Enrichment

Mass spectrometry is used to confirm the molecular weight and assess the isotopic enrichment of **Oseltamivir Acid D3**.

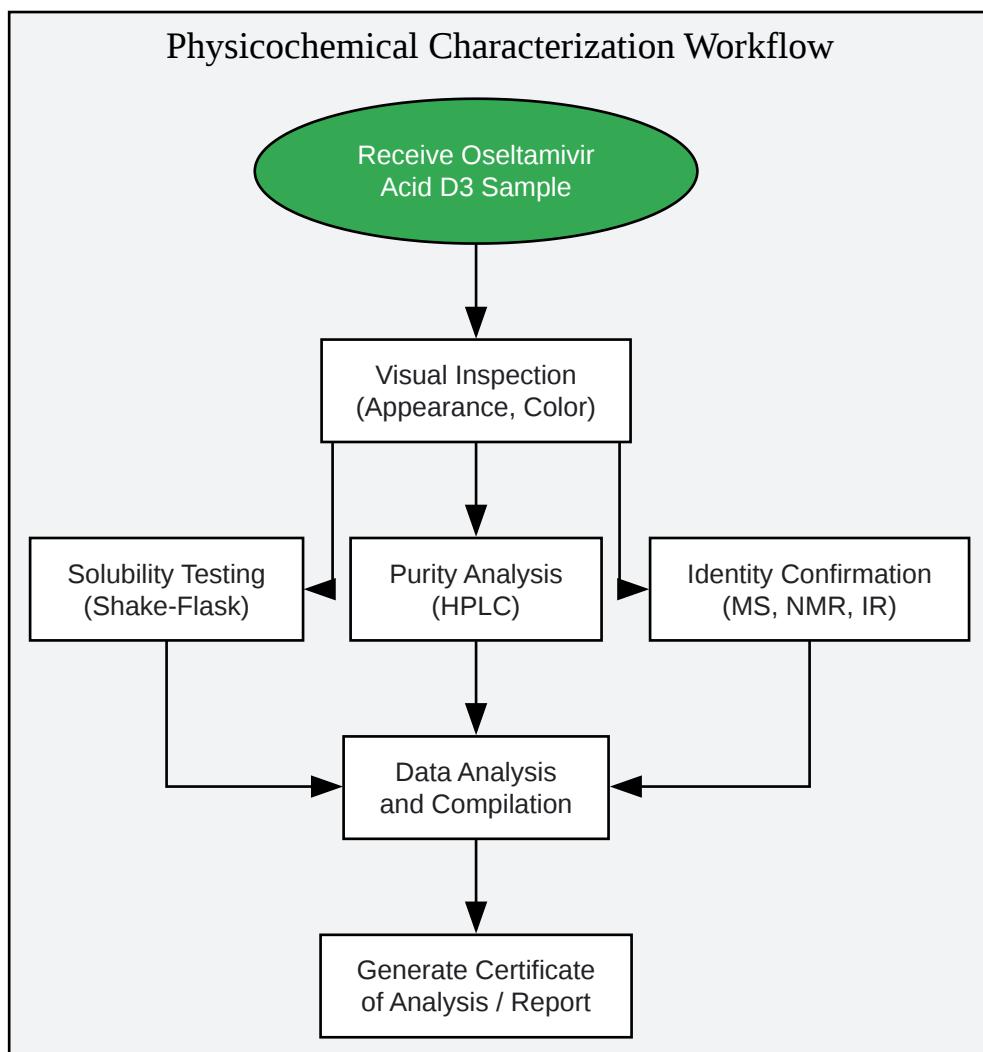
- Instrumentation: A high-resolution mass spectrometer (e.g., LC-MS/MS, Orbitrap).
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used.
- Sample Preparation: Prepare a dilute solution of **Oseltamivir Acid D3** in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid.
- Procedure: a. Infuse the sample solution directly into the mass spectrometer or inject it through an LC system. b. Acquire the full scan mass spectrum to identify the protonated molecular ion $[M+H]^+$. For **Oseltamivir Acid D3**, this would be expected at m/z 288.37. c. Perform tandem MS (MS/MS) on the precursor ion to obtain a characteristic fragmentation pattern, which can be compared to the non-deuterated standard.[\[11\]](#) d. To determine isotopic enrichment, analyze the relative intensities of the ion peaks corresponding to the deuterated and non-deuterated species.

Visualizations

The following diagrams illustrate the mechanism of action and a general experimental workflow for the characterization of **Oseltamivir Acid D3**.

[Click to download full resolution via product page](#)

Caption: Mechanism of action of Oseltamivir Acid.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for physicochemical characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]

- 2. sussex-research.com [sussex-research.com]
- 3. Oseltamivir acid-d3 - MedChem Express [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Oseltamivir-d3 acid(3R,4S,5S) | TargetMol [targetmol.com]
- 6. Oseltamivir acid-d3 (GS 4071-d3; Ro 64-0802-d3; Oseltamivir carboxylate-d3) | Influenza Virus | 1242184-43-5 | Invivochem [invivochem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Oseltamivir acid | 187227-45-8 | FO26594 | Biosynth [biosynth.com]
- 9. Oseltamivir | 196618-13-0 [chemicalbook.com]
- 10. Oseltamivir | C16H28N2O4 | CID 65028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC-MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Characteristics of Oseltamivir Acid D3]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15073067#physicochemical-characteristics-of-oseltamivir-acid-d3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com